6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole
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Overview
Description
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole is a heterocyclic compound that combines the structural features of both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromo-5,6,7,8-tetrahydronaphthalene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazole or thiazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: This compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: Similar in structure but lacks the imidazole and thiazole rings.
2-Naphthalenol, 5,6,7,8-tetrahydro-: Another structurally related compound with different functional groups.
Uniqueness
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H14N2S |
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Molecular Weight |
254.4 g/mol |
IUPAC Name |
6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C15H14N2S/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14/h5-10H,1-4H2 |
InChI Key |
GWWXUKCTHCBOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CN4C=CSC4=N3 |
Origin of Product |
United States |
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